N-[(2,5-dimethylfuran-3-yl)methyl]-N'-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]ethanediamide
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Overview
Description
N-[(2,5-dimethylfuran-3-yl)methyl]-N’-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]ethanediamide is a complex organic compound that features a furan ring substituted with methyl groups and a thiazolidine ring with a dioxo functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,5-dimethylfuran-3-yl)methyl]-N’-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]ethanediamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the furan derivative: Starting with 2,5-dimethylfuran, a Friedel-Crafts acylation reaction can be performed to introduce the acyl group.
Thiazolidine ring formation: The thiazolidine ring can be synthesized by reacting a suitable amine with a carbonyl compound in the presence of a sulfur source.
Coupling reactions: The final step involves coupling the furan derivative with the thiazolidine derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[(2,5-dimethylfuran-3-yl)methyl]-N’-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl groups in the thiazolidine ring can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Furanones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(2,5-dimethylfuran-3-yl)methyl]-N’-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]ethanediamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in metabolic pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(2,5-dimethylfuran-3-yl)methyl]-N’-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]ethanediamide involves its interaction with specific molecular targets. The furan and thiazolidine rings can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylfuran: A simpler furan derivative used as a biofuel and in organic synthesis.
Thiazolidine-2,4-dione: A compound with a similar thiazolidine ring structure, used in the synthesis of pharmaceuticals.
Uniqueness
N-[(2,5-dimethylfuran-3-yl)methyl]-N’-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]ethanediamide is unique due to its combination of a furan ring with a thiazolidine ring, providing a versatile scaffold for various applications in medicinal chemistry and material science.
Properties
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]-N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O6S/c1-12-9-14(13(2)28-12)11-20-18(23)19(24)21-16-10-15(5-6-17(16)27-3)22-7-4-8-29(22,25)26/h5-6,9-10H,4,7-8,11H2,1-3H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJPFZGKXKZCPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)C(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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